molecular formula C22H31NO3 B10779301 Phencynonate CAS No. 256511-89-4

Phencynonate

Cat. No.: B10779301
CAS No.: 256511-89-4
M. Wt: 357.5 g/mol
InChI Key: ROZOEEGFKDFEFP-DCEJCQMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Phencynonate can be synthesized through various synthetic routes. One common method involves the esterification of benzeneacetic acid with cyclopentyl alcohol, followed by the reaction with 3-methyl-3-azabicyclo[3.3.1]nonane . The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the esterification process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .

Chemical Reactions Analysis

Locomotor Activity

The S-isomer demonstrated inhibitory effects on locomotor activity in rats, reducing total distance traveled (p < 0.05), while the R-isomer exhibited stimulatory effects at equivalent doses . This divergence highlights stereoselective CNS effects:

  • S-isomer : Central inhibition (therapeutic profile)

  • R-isomer : Central excitation (potential toxicity)

Metabolic Pathways

The isomers showed distinct metabolic fates:

  • S-isomer : Primarily metabolized by CYP1B1 and CYP17A1, with a 52% reduction in CYP1B1 protein levels and 48% reduction in CYP17A1 protein levels .

  • R-isomer : Induced a 23% reduction in CYP1A1 protein levels .

This stereoselective metabolism contributes to the S-isomer’s prolonged therapeutic effects and reduced side effects .

Chiral Separation and Pharmacokinetics

Parameter S-isomer R-isomer
Protein Binding Rate64.46% (250 μg/mL)64.03% (250 μg/mL)
Plasma PermeabilitySlow elimination due to CYP1B1/CYP17A1 inhibitionFaster clearance via CYP1A1
Membrane PermeabilityHigher affinity for mAChR in cerebral cortexLower binding affinity

The S-isomer’s slower elimination and higher metabolic stability make it the preferred therapeutic enantiomer .

Muscarinic Acetylcholine Receptor (mAChR) Binding

The isomers exhibited stereoselective binding to mAChR:

Isomer Ki (nmol/L)
S-isomer46.49 ± 1.27
PHH271.37 ± 72.30
R-isomerNot reported

The S-isomer’s higher affinity (Ki = 46.49 nmol/L) correlates with its superior anti-motion sickness efficacy compared to scopolamine and difenidol .

Structural Insights

This compound’s structure includes a quaternary ammonium cation interacting with key residues (TYR404, TRP378) in mAChR via sigma-pi interactions . The S-isomer forms hydrogen bonds with ASN382 and van der Waals interactions with THR189 and ALA193, stabilizing its binding .

SMILES Notation :
Cl.CN1C[C@@H]2CCC[C@H](C1)[C@@H]2OC(=O)C(O)(C3CCCC3)C4=CC=CC=C4
This stereochemical complexity explains its enantiomer-specific activity .

Scientific Research Applications

Phencynonate, particularly this compound Hydrochloride, is utilized in treating vertigo and motion sickness . Research has also explored its potential in neurological and psychiatric applications .

Treatment of Vertigo: this compound Hydrochloride is effective in treating acute vertigo attacks . Studies have demonstrated its efficacy compared to other drugs like Diphenidol, especially for Meniere's disease and positional vertigo .

Anti-Motion Sickness: this compound racemate prevents acute motion sickness with high efficacy, similar to scopolamine . The S-isomer of this compound has a higher anti-motion sickness efficacy than the R-isomer .

Clinical Trial Data

TreatmentNumber of PatientsTotal Effective Rate
This compound Hydrochloride17289.6%
Diphenidol5974.6%

The total effective rate of this compound Hydrochloride was higher than that of the control group. However, there was no significant difference between the two groups statistically (P>0.05).

Meniere's Disease and Positional Vertigo

TreatmentTotal Effective Rate
This compound Hydrochloride92.6%
Diphenidol69.2%

Statistical analysis revealed significant difference between the test and control groups (P<0.05). If only counting the samples of the Meniere's disease and Positional vertigo, the total effective percentage of this compound Hydrochloride and Diphenidol was 94.0% and 67.9%, respectively. Statistical analysis shows that the difference between test and control group was significant (P<0.01).

Pharmacokinetics: R-phencynonate exhibits rapid oral absorption, quick clearance, and high bioavailability at therapeutic doses in rats and dogs .

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental study to assess Phencynonate's efficacy in preclinical models?

  • Methodology : Use the PICOT framework to structure the study:

  • P opulation: Specify the animal model (e.g., rodent species, disease induction method).
  • I ntervention: Define this compound dosage, administration route, and frequency.
  • C omparison: Include control groups (placebo, active comparator).
  • O utcome: Quantify endpoints (e.g., biomarker levels, behavioral changes).
  • T ime: Establish study duration and measurement intervals.
    Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodology :

  • Use nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50 values.

  • Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests.

  • Include confidence intervals for potency estimates .

    Example Data Table :

    Dose (mg/kg)Response (%)95% CIp-value vs. Control
    0.115 ± 312–180.32
    1.045 ± 738–520.01
    10.082 ± 577–87<0.001

Q. How should researchers address variability in this compound's pharmacokinetic parameters across species?

  • Methodology :

  • Conduct allometric scaling to extrapolate parameters (e.g., clearance, volume of distribution) from rodents to humans.
  • Validate predictions using in vitro metabolic assays (e.g., microsomal stability) .

Q. What are the ethical considerations when designing this compound toxicity studies? **

  • Methodology :

  • Adhere to ARRIVE guidelines for reporting animal studies.
  • Minimize sample size via power analysis while ensuring statistical validity.
  • Include humane endpoints (e.g., weight loss >20%) to terminate experiments early if necessary .

Advanced Research Questions

Q. How can contradictory findings in this compound's mechanism of action be resolved?

  • Methodology :

  • Perform triangulation : Combine molecular docking studies, in vitro receptor binding assays, and gene knockout models to validate targets.
  • Use Bayesian meta-analysis to quantify heterogeneity across studies and identify moderators (e.g., assay type, cell line) .

Q. What strategies optimize this compound's bioavailability in translational research?

  • Methodology :

  • Develop lipid-based nanoformulations to enhance solubility.
  • Compare bioavailability metrics (AUC, Cmax) across formulations using crossover pharmacokinetic studies in primates .

Q. How do researchers analyze this compound's off-target effects in high-throughput screening?

  • Methodology :

  • Apply systems pharmacology approaches:

Use Chemoproteomics to identify unintended protein interactions.

Map interactions to adverse event databases (e.g., FAERS) via semantic analysis.

  • Validate findings with CRISPR-Cas9 knock-in/out models .

Q. What computational tools are effective for predicting this compound's metabolite toxicity?

  • Methodology :

  • Use in silico platforms (e.g., ADMET Predictor, Derek Nexus) to simulate Phase I/II metabolites.
  • Cross-reference results with ToxCast database for endocrine disruption potential.
  • Confirm predictions using hepatic spheroid models .

Q. How should researchers handle missing data in longitudinal this compound efficacy trials?

  • Methodology :

  • Apply multiple imputation (e.g., MICE algorithm) for missing at random (MAR) data.
  • Use pattern mixture models for missing not at random (MNAR) scenarios.
  • Report sensitivity analyses to assess imputation impact .

Q. Data Analysis & Reporting

Q. What standards ensure reproducibility in this compound research?

  • Methodology :
  • Follow FAIR principles: Make data F indable, A ccessible, I nteroperable, R eusable.
  • Deposit raw spectra, chromatograms, and code in repositories (e.g., Zenodo, GitHub).
  • Use ISA-Tab format for metadata annotation .

Q. How can researchers mitigate confirmation bias in this compound studies?

  • Methodology :
  • Implement blinding during data collection/analysis.
  • Pre-register hypotheses and analysis plans on platforms like Open Science Framework.
  • Conduct negative control experiments to test assay specificity .

Q. Contradiction & Validation

Q. What steps validate this compound's target engagement in complex biological systems?

  • Methodology :
  • Use biophysical techniques (e.g., SPR, ITC) to measure binding affinity.
  • Apply PET imaging with radiolabeled this compound in non-human primates.
  • Corrogate results with phenotypic outcomes (e.g., downstream signaling inhibition) .

Q. How should conflicting results between in vitro and in vivo this compound studies be interpreted?

  • Methodology :
  • Analyze physicochemical factors : Protein binding, membrane permeability.
  • Model tissue distribution using PBPK simulations.
  • Test metabolites for activity via ex vivo bioassays .

Q. Tables for Reference

Table 1 : Key Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)Half-life (h)
Rat101.51200 ± 1504.2
Dog52.0800 ± 906.8
Monkey23.0450 ± 608.5

Table 2 : Common Confounding Variables in this compound Studies

VariableImpact on ResultsMitigation Strategy
Diet compositionAlters metabolic enzyme activityStandardize feed (e.g., LabDiet 5001)
Circadian rhythmAffects drug clearanceConduct dosing at fixed times
Gut microbiota diversityModulates bioavailabilityUse germ-free models for validation

Properties

CAS No.

256511-89-4

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

[(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3/t16-,17+,20?,22?

InChI Key

ROZOEEGFKDFEFP-DCEJCQMCSA-N

Isomeric SMILES

CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O

Canonical SMILES

CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.